Trideca-2,4,6,8,10,12-hexaynenitrile
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Overview
Description
Trideca-2,4,6,8,10,12-hexaynenitrile: is a chemical compound with the molecular formula C13HN . It is characterized by the presence of multiple triple bonds (alkyne groups) and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-2,4,6,8,10,12-hexaynenitrile typically involves the use of alkyne precursors and nitrile-forming reactions. One common method is the coupling of terminal alkynes with nitrile-containing compounds under specific reaction conditions, such as the use of catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Trideca-2,4,6,8,10,12-hexaynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The alkyne groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds can be employed
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted alkynes
Scientific Research Applications
Trideca-2,4,6,8,10,12-hexaynenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Trideca-2,4,6,8,10,12-hexaynenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of pain receptors .
Comparison with Similar Compounds
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo-[7.3.1.02,7]Trideca-2,4,6-Trienes: These compounds share structural similarities and exhibit anti-inflammatory activity.
Melem (2,5,8-Triamino-heptazine):
Uniqueness: Trideca-2,4,6,8,10,12-hexaynenitrile stands out due to its multiple alkyne groups and nitrile functionality, which provide unique reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
84356-86-5 |
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Molecular Formula |
C13HN |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
trideca-2,4,6,8,10,12-hexaynenitrile |
InChI |
InChI=1S/C13HN/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1H |
InChI Key |
OROZKPLETKDYMP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#CC#CC#CC#CC#N |
Origin of Product |
United States |
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